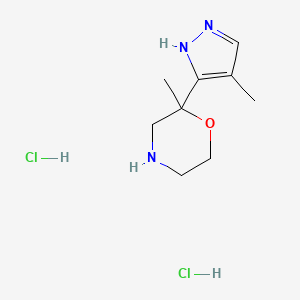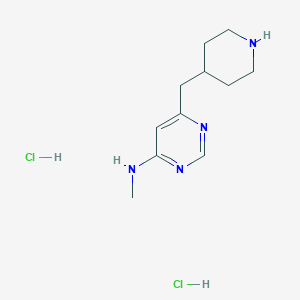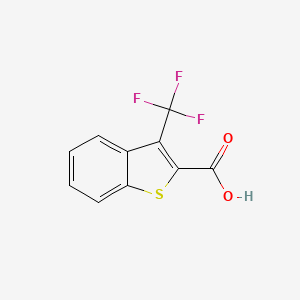
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Vue d'ensemble
Description
Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . The introduction of a trifluoromethyl group to an organic compound can significantly alter its properties, such as its acidity, stability, and biological activity .
Synthesis Analysis
The synthesis of aromatic compounds bearing a trifluoromethyl group has been reported since the late 19th century . One common method involves treating benzotrichloride with antimony trifluoride .Molecular Structure Analysis
The trifluoromethyl group’s unique physicochemical properties, such as its strong withdrawing inductive effect and the resonance effect of its lone-pair electrons, allow the fluorine atom to be considered as a π-electron donor .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo radical trifluoromethylation, a process that has seen significant advances in recent years due to the development of new reagents and catalysts .Physical And Chemical Properties Analysis
The introduction of a trifluoromethyl group to an organic compound can significantly alter its properties. For example, it can increase the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of 1-benzothiophene-2-carboxylic acid (a related compound) was determined using X-ray powder diffraction, offering insights into its complex 3D arrangement. This type of analysis is crucial for understanding the molecular structure and interactions of similar compounds (Dugarte-Dugarte et al., 2021).
Synthesis and Chemical Properties
Synthesis of Derivatives : Research has explored efficient methods for synthesizing derivatives of benzothiophene compounds, including 3-((trifluoromethyl)thio)benzothiophenes, highlighting their broad functional group tolerance (Sheng, Fan, & Wu, 2014).
Characterization of Related Compounds : The synthesis and characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid have been reported, providing insights into similar compounds' structural and chemical properties (Jayaraman, Sridharan, & Nagappan, 2010).
Application in Organic Chemistry and Materials Science
Organic Synthesis : A simple, one-step synthesis method has been described for 2- and 3-acyl substituted benzothiophenes, demonstrating the potential for facile production of complex organic compounds (Pal et al., 2007).
Electronic Material Development : Research on benzo[1,2-b:4,5-b']bis[b]benzothiophenes, which are structurally related, has implications for developing organic semiconductor materials for field-effect transistors (Gao et al., 2008).
Novel Synthesis Methods and Pharmaceutical Applications
Novel Synthesis Approaches : Studies have been conducted on new methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives, essential for pharmaceutical development (Litvinova & Tikhomirov, 2021).
Antitumoral Activity Evaluation : Research on novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones, related to benzothiophene derivatives, has shown potential antitumoral activities, indicating the pharmaceutical significance of these compounds (Queiroz et al., 2009).
Mécanisme D'action
Target of Action
It’s worth noting that trifluoromethyl groups are commonly found in pharmaceuticals and play a significant role in enhancing certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Mode of Action
Trifluoromethyl groups are known to exhibit various pharmacological activities . For instance, triflusal, a drug containing a trifluoromethyl group, is a COX-1 inhibitor and also inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .
Biochemical Pathways
It’s known that fluorinated drugs can significantly affect pharmaceutical growth . For example, triflusal, a drug with a trifluoromethyl group, affects multiple biochemical pathways, including the cyclooxygenase pathway, the prostacyclin pathway, and the nuclear factor kB pathway .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could potentially impact the bioavailability of the compound.
Result of Action
It’s known that high and chronic exposure to fluoride causes cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s action could potentially be influenced by the presence of strong oxidizing agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)7-5-3-1-2-4-6(5)16-8(7)9(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYIDHSYXUGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744110 | |
| Record name | 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
826995-51-1 | |
| Record name | 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



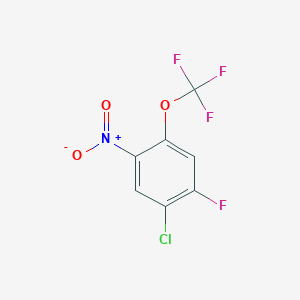
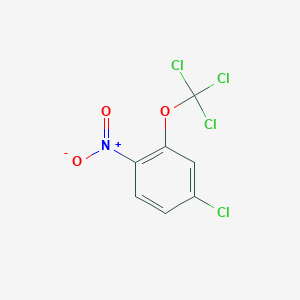
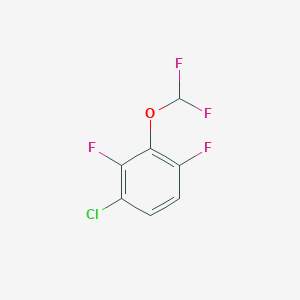
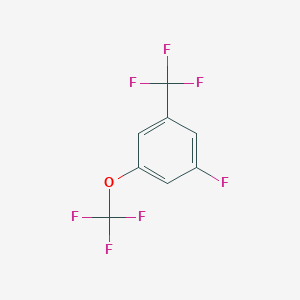
![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)
![1-Bromo-3-[chloro(difluoro)methoxy]benzene](/img/structure/B1402270.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)
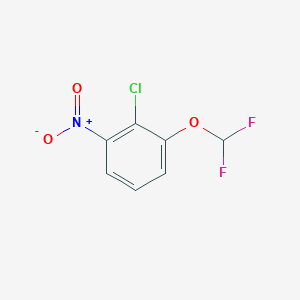
![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)
![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402279.png)
![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)
